molecular formula C14H18N4O3 B3886686 3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine

3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine

Cat. No.: B3886686
M. Wt: 290.32 g/mol
InChI Key: SDLGOGDLXMMPSF-OVCLIPMQSA-N
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Description

DTA is an organic nonlinear single crystal . It has been synthesized and successfully grown at room temperature by adapting a slow evaporation technique using a mixed solvent of acetone and methanol .


Synthesis Analysis

DTA was synthesized by adding an equimolar ratio (1:1) of 2,4,5-trimethoxy benzaldehyde and 2,3-Dimethyl aniline in 25 mL methanol solvent . The mixture was taken in a 250 mL round bottom flask and refluxed for 45 min at 40 °C .


Molecular Structure Analysis

The crystal structure of DTA was experimentally confirmed by single-crystal X-ray diffraction . The DTA crystals crystallize in the centric space group with a triclinic crystal system .


Chemical Reactions Analysis

The presence of various modes of functional groups of the title crystal was analyzed by Fourier-Transform Infra-Red (FT-IR) spectra .


Physical and Chemical Properties Analysis

DTA exhibits high optical transparency of 88% in the Vis and NIR region with a UV–Vis absorption edge of 390 nm . The result of photoluminescence studies suggests that the DTA crystal can be used as a source material to exhibit green emission light . From thermogravimetric-differential scanning calorimetry (TG-DSC) analysis, the melting point of the grown crystal was found to be 111 °C .

Future Directions

The third-order nonlinear optical properties of the DTA crystal were evaluated using the standard Z-Scan technique . The obtained third-order nonlinear parameters were compared with a few of the already reported NLO crystals . These findings indicate that the title crystal may be an attractive material for nonlinear optical device applications .

Properties

IUPAC Name

(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2,3,4-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9-16-17-10(2)18(9)15-8-11-6-7-12(19-3)14(21-5)13(11)20-4/h6-8H,1-5H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLGOGDLXMMPSF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C(=C(C=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C(=C(C=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 2
3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 3
3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 4
3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Reactant of Route 6
3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine

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